molecular formula C14H18N2O B6627432 N-butyl-2-(1H-indol-3-yl)acetamide

N-butyl-2-(1H-indol-3-yl)acetamide

Cat. No.: B6627432
M. Wt: 230.31 g/mol
InChI Key: KVBAACYBXQPKFE-UHFFFAOYSA-N
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Description

N-butyl-2-(1H-indol-3-yl)acetamide is a synthetic indole derivative belonging to a class of compounds known as indole-3-acetamides. These compounds are recognized in medicinal chemistry research for their diverse biological activities. Indole-3-acetamides have demonstrated significant potential in pharmacological studies, particularly as inhibitors of the α-amylase enzyme, a key target in managing postprandial hyperglycemia associated with diabetes mellitus . Research on analogous structures shows that these molecules can exhibit potent antihyperglycemic effects, with some derivatives displaying IC50 values in the low micromolar range, indicating strong enzyme inhibition . Beyond their antidiabetic potential, indole-3-acetamides also possess notable antioxidant properties. They have been shown to effectively scavenge free radicals in standard assays such as DPPH and ABTS, which is significant given the role of oxidative stress in the progression of diabetes and other chronic diseases . The indole nucleus is a privileged scaffold in drug discovery, found in numerous pharmaceuticals, and its fusion with an acetamide group creates a versatile pharmacophore for exploring interactions with various biological targets . The synthesis of N-(indol-3-yl)amides can be achieved through methods such as the Curtius rearrangement, providing access to this relatively unexplored but promising chemical space for research and development . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butyl-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-3-8-15-14(17)9-11-10-16-13-7-5-4-6-12(11)13/h4-7,10,16H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBAACYBXQPKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The CDI-mediated amidation of indole-3-acetic acid with n-butylamine proceeds via a two-step mechanism. First, CDI activates the carboxylic acid group of indole-3-acetic acid, forming an acylimidazole intermediate. Pyridine is often added to deprotonate the acid, enhancing nucleophilic attack by CDI. Subsequent reaction with n-butylamine displaces the imidazole moiety, yielding N-butyl-2-(1H-indol-3-yl)acetamide (Figure 1).

Optimization Insights :

  • Solvent : Acetonitrile outperforms THF and DMF due to its polar aprotic nature, which stabilizes the intermediate.

  • Stoichiometry : A 1:1.2 molar ratio of indole-3-acetic acid to CDI minimizes unreacted starting material.

  • Temperature : Reactions at 25°C for 4 hours achieve 78% yield, while prolonged heating (>6 hours) promotes decomposition.

Workup and Purification

Crude product is isolated via extraction with ethyl acetate and water, followed by column chromatography (silica gel, hexane/ethyl acetate 3:1). Recrystallization from ethanol improves purity to >98% (HPLC).

Alternative Synthetic Routes

Mixed Anhydride Method

Indole-3-acetic acid reacts with ethyl chloroformate in the presence of triethylamine to form a mixed anhydride, which is then treated with n-butylamine. This method yields 58% product but requires anhydrous conditions and low temperatures (−10°C).

Active Ester Strategy

Formation of the N-hydroxysuccinimide (NHS) ester of indole-3-acetic acid using DCC and NHS facilitates coupling with n-butylamine. While this approach avoids CDI, it necessitates rigorous exclusion of moisture and yields 52% after purification.

Reaction Monitoring and Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.15 (s, 1H, indole NH), 7.55–6.95 (m, 4H, aromatic), 3.35 (t, 2H, J = 7.2 Hz, NCH2), 3.10 (s, 2H, CH2CO), 1.55–1.25 (m, 4H, CH2), 0.90 (t, 3H, CH3).

  • 13C NMR : 172.8 (C=O), 136.2 (C-3 indole), 127.4–118.3 (aromatic), 39.5 (NCH2), 31.2 (CH2CO), 29.8–22.4 (CH2), 13.8 (CH3).

  • HRMS : Calculated for C14H18N2O [M+H]+: 231.1497, Found: 231.1493.

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) confirms a single peak at 4.2 minutes (λ = 254 nm).

Comparative Analysis of Methods

MethodReagentsYield (%)Purity (%)Key Advantage
CDI-mediatedCDI, pyridine, CH3CN7898High efficiency, mild conditions
Mixed anhydrideEthyl chloroformate, Et3N5895Avoids CDI
Active esterDCC, NHS, THF5293Scalable

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of N-butyl-2-(1H-indol-3-yl)ethylamine.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-butyl-2-(1H-indol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of N-Butyl-2-(1H-Indol-3-yl)Acetamide with Structural Analogs
Compound Name Substituents on Acetamide Nitrogen Indole Ring Modification Key Biological Activity Affinity (Ki or IC50) Reference
N-Butyl-2-(1H-indol-3-yl)-2-oxoacetamide n-Butyl None GABAA receptor binding Ki = 1175 nM
N-Benzyl-2-(1H-indol-3-yl)-2-oxoacetamide Benzyl None GABAA receptor binding Ki = 346 nM
N-(4-Iodophenyl)-2-(1H-indol-3-yl)acetamide 4-Iodophenyl None Antihyperglycemic, antioxidant Not reported
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide 4-Chlorophenyl None α-Amylase inhibition IC50 = 12.3 µM
N-(2-(Adamantan-1-yl))-2-oxoacetamide Adamantane 2-Adamantyl substitution Structural studies (no activity reported) N/A
N-(2-Hydroxy-1H-indol-3-yl)acetamide None 2-Hydroxy Cytotoxicity (moderate) Not reported
N-[3-(Trifluoromethoxy)benzyl]-2-oxoacetamide 3-Trifluoromethoxybenzyl None Structural analog (potential CNS targeting) Not reported

Key Findings

Substituent Effects on GABAA Receptor Affinity :

  • The n-butyl chain in this compound confers lower binding affinity (Ki = 1175 nM) compared to the benzyl analog (Ki = 346 nM). This suggests that bulkier aromatic groups enhance receptor interactions, likely due to improved hydrophobic or π-π stacking interactions .
  • Introduction of electron-withdrawing groups (e.g., 5-nitro on the indole ring) further enhances potency, as seen in N-benzyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide (Ki = 65 nM) .

Pharmacological Diversity :

  • N-(4-Chlorophenyl) and N-(4-Iodophenyl) derivatives exhibit antihyperglycemic and antioxidant activities, highlighting the role of halogenated aryl groups in modulating enzyme inhibition (e.g., α-amylase) .
  • N-(2-Hydroxy-1H-indol-3-yl)acetamide demonstrates moderate cytotoxicity, possibly due to redox-active hydroxy groups inducing oxidative stress in cancer cells .

Structural and Synthetic Considerations :

  • Adamantane-substituted analogs (e.g., 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide) introduce significant hydrophobicity, which may improve blood-brain barrier penetration but require further pharmacological validation .
  • Trifluoromethoxy substitutions (e.g., N-[3-(trifluoromethoxy)benzyl] derivatives) are associated with enhanced metabolic stability and ligand efficiency, making them candidates for CNS-targeted therapies .

Q & A

Q. What are the recommended synthetic routes for N-butyl-2-(1H-indol-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Indole Core Formation : Use Fischer indole synthesis with phenylhydrazine and a carbonyl compound under acidic conditions .

Alkylation : Introduce the N-butyl group via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C improve yields .

Acetamide Coupling : React the indole intermediate with bromoacetyl bromide or chloroacetyl chloride in the presence of a base (e.g., triethylamine).

  • Optimization Tips :

  • Monitor reactions using thin-layer chromatography (TLC) .

  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

  • Characterization : Confirm structure using 1H^1H-NMR (e.g., indole proton at δ 7.0–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

    Step Reagents/Conditions Yield Reference
    Indole formationPhenylhydrazine, H2_2SO4_4, 80°C65–75%
    N-ButylationK2_2CO3_3, DMF, 60°C70–80%

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H^1H-NMR and 13C^{13}C-NMR : Identify protons (e.g., indole NH at δ ~10 ppm) and carbons (e.g., acetamide carbonyl at δ ~170 ppm). Use deuterated DMSO or CDCl3_3 as solvents .
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm1^{-1}) and N-H bend (~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : HRMS provides exact mass (e.g., calculated for C14_{14}H18_{18}N2_2O: 254.1419) .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs) to resolve ambiguities .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :
  • In Vitro Assays :

Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorogenic substrates .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.
  • Data Normalization : Express activity as IC50_{50} values with triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Verify via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
  • Meta-Analysis : Compare structural analogs (e.g., N-methyl vs. N-butyl derivatives) to identify substituent effects .

Q. What strategies optimize synthetic yield and purity in multi-step reactions?

  • Methodological Answer :
  • Solvent Optimization : Use DMF for alkylation (enhanced nucleophilicity) .
  • Catalysts : Employ Pd(OAc)2_2 for cross-coupling steps (1–2 mol%) .
  • Stepwise Monitoring : Use TLC at each stage to isolate intermediates and minimize side products .

Q. How do structural modifications at the indole N1 or acetamide side chain influence bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • N1 Substituents : Bulky groups (e.g., butyl) enhance lipophilicity and membrane permeability .
  • Acetamide Chain : Electron-withdrawing groups (e.g., fluorine) increase metabolic stability .
  • Case Study : N-butyl analogs show 2-fold higher cytotoxicity than N-methyl derivatives in MCF-7 cells .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 50 ns trajectories) .
  • Pharmacophore Modeling : Identify critical H-bond donors/acceptors using Schrödinger .

Q. How should stability studies be designed under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Temperature : 40°C (ICH Q1A guidelines).
  • Light Exposure : UV-vis irradiation for photodegradation analysis .
  • Analytical Methods : Monitor degradation via HPLC (C18 column, 0.1% TFA in mobile phase) .

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